molecular formula C17H19FN2O B1372533 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine CAS No. 1082454-50-9

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

Cat. No. B1372533
CAS RN: 1082454-50-9
M. Wt: 286.34 g/mol
InChI Key: LEYOXRMNSMTSHV-UHFFFAOYSA-N
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Description

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is a chemical compound that is commonly referred to as 4-fluorophenylpiperazine (4-FPP). It is a major metabolite of niaparazine, a sedative, hypnotic drug .


Synthesis Analysis

The synthesis of piperazine derivatives has been the focus of many studies. The most common method for synthesizing 1-(3-chlorophenyl)piperazine, a similar compound, is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is C17H19FN2O. Its molecular weight is 286.34 g/mol.


Physical And Chemical Properties Analysis

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is a clear yellowish liquid after melting . Its solubility in various solvents is not documented in the literature.

Scientific Research Applications

Dopamine Uptake Inhibitor Synthesis

The compound GBR-12909, structurally similar to 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, is recognized as a dopamine uptake inhibitor. A study detailed the scale-up synthesis of GBR-12909, emphasizing the development of a robust process for its preparation in kilogram quantities. The synthesis aimed to eliminate chromatographic purifications, minimize the use of environmentally unacceptable reagents, and improve the overall yield of the three-step convergent process. The key coupling reaction involved in this process was significantly improved, enhancing yield and reproducibility (Ironside et al., 2002).

Cocaine Abuse Therapeutic Agent Development

Research on the derivatives of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine, such as GBR 12909 and GBR 12935, has been directed towards developing long-acting agents for treating cocaine abuse. Studies synthesized and evaluated optically pure hydroxylated derivatives of these compounds in vitro and in vivo. These derivatives displayed significant enantioselectivity and high dopamine transporter (DAT) affinity, with some compounds identified as highly selective DAT ligands, suggesting their potential as cocaine-abuse therapeutic agents (Hsin et al., 2002).

Anticancer and Enzyme Inhibition Studies

A study synthesized new Mannich bases with 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine derivatives, evaluating them for cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds exhibited significant potency and selectivity in these activities, highlighting their potential as lead compounds for further drug development (Gul et al., 2019).

properties

IUPAC Name

1-[3-[(4-fluorophenyl)methoxy]phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYOXRMNSMTSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230598
Record name Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine

CAS RN

1082454-50-9
Record name Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082454-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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